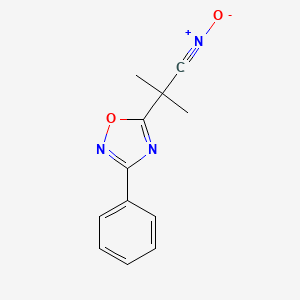
5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of an oxadiazole ring, a phenyl group, and an isocyanate functional group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl group or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenyl ring or oxadiazole ring.
Scientific Research Applications
5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
- 2-Isocyanato-1,3,5-triisopropylbenzene
- 2-Isocyanato-1,3-diisopropylbenzene
Comparison: Compared to similar compounds, 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)propanenitrile oxide |
InChI |
InChI=1S/C12H11N3O2/c1-12(2,8-13-16)11-14-10(15-17-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
AAJXIPPFECOLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#[N+][O-])C1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


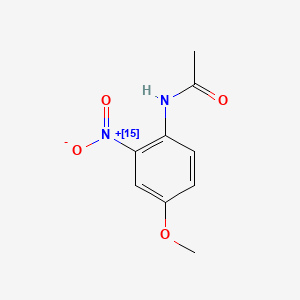
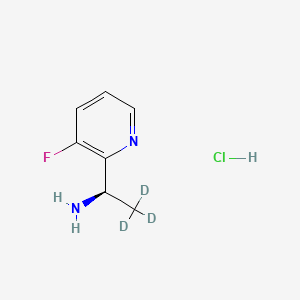
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
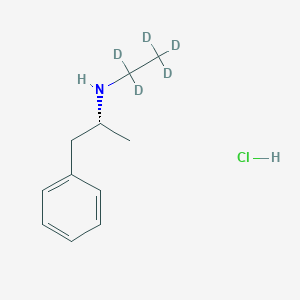
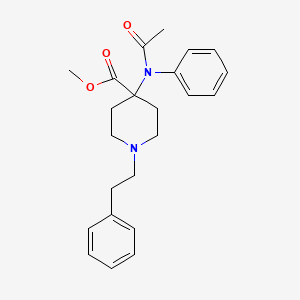

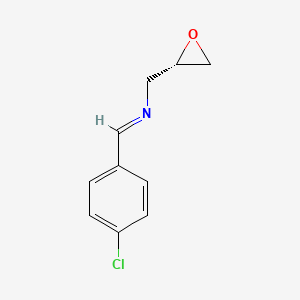
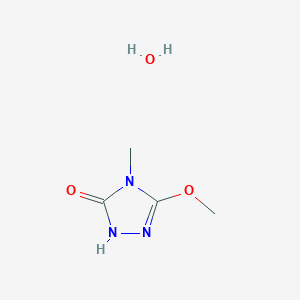
![2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B15294358.png)
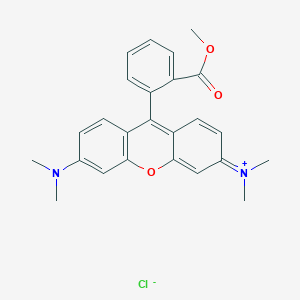
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
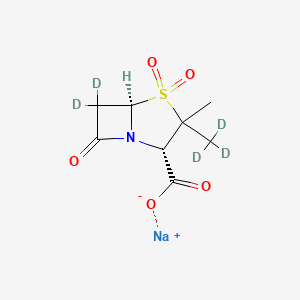
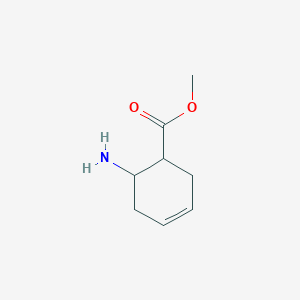
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
